molecular formula C8H5F2NOS B1422034 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one CAS No. 1216262-47-3

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Cat. No.: B1422034
CAS No.: 1216262-47-3
M. Wt: 201.2 g/mol
InChI Key: SPGQWAYVHKUUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2-hydroxychalcones with sodium 2-chloro-2,2-difluoroacetate under mild conditions. This reaction yields a range of aryl difluoromethyl ethers, with the formation of 2,2-difluoro-2H-benzofuran derivatives as by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating agents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated heterocycles, such as:

Uniqueness

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one is unique due to its specific structural features and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and specific biological activities .

Properties

IUPAC Name

2,2-difluoro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGQWAYVHKUUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 2
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 3
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 4
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 5
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 6
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.